(4R)-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid
Description
Properties
CAS No. |
304911-47-5 |
|---|---|
Molecular Formula |
C6H9NO4S |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
(4R)-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4S/c1-6(5(10)11)7-3(2-12-6)4(8)9/h3,7H,2H2,1H3,(H,8,9)(H,10,11)/t3-,6?/m0/s1 |
InChI Key |
JCAKCGQZNBEITC-FWRGRRDFSA-N |
Isomeric SMILES |
CC1(N[C@@H](CS1)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(NC(CS1)C(=O)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stereochemical Outcomes
L-Cys reacts with pyruvic acid in ethanol under argon, yielding a 1:1 diastereomeric mixture of 2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid (CP) derivatives (1a , 1b ) at 97% yield. The stereochemistry at C4 is fixed as R due to the chiral center of L-Cys, while the C2 position (bearing the methyl group) forms a racemic mixture. This outcome arises from non-stereoselective cyclization during thiazolidine ring formation.
Ethyl pyruvate, a more reactive carbonyl source, accelerates the reaction in aqueous or ethanolic media. For example, L-Cys hydrochloride condensed with ethyl pyruvate at pH 5.05 produces ethyl ester derivatives (CP2Et, 2a , 2b ) in 79% yield. The ethyl ester group at position 2 simplifies purification and subsequent hydrolysis to the dicarboxylic acid.
Hydrolysis of Ethyl Ester Derivatives to Dicarboxylic Acid
The ethyl ester intermediates (2a , 2b ) undergo alkaline hydrolysis to yield the target dicarboxylic acid. However, this step introduces challenges related to epimerization at C4.
Optimization of Hydrolysis Conditions
Hydrolysis of cis-(2R,4R)- and trans-(2S,4R)-AcCP2Et (4a , 4b ) with NaOH at 60°C for 16 h predominantly yields cis-(2R,4R)- and trans-(2S,4R)-AcCP (3a , 3b ), with minor epimerization (~5%) to trans-(2R,4S)-AcCP (3d ). The basic conditions promote partial racemization via a mixed acid anhydride intermediate, necessitating careful control of temperature and reaction time.
| Substrate | Conditions | Product (Yield) | Epimerization at C4 | Source |
|---|---|---|---|---|
| 4a (cis) | NaOH, 60°C, 16 h | 3a (major), 3d (5%) | 5% | |
| 4b (trans) | NaOH, 60°C, 16 h | 3b (major), 3d (trace) | <1% |
N-Acetylation and Stereochemical Retention
N-Acetylation of CP derivatives serves dual purposes: protecting the thiazolidine nitrogen and modulating solubility. Critically, the choice of base and solvent determines whether epimerization occurs at C4.
Acetylation with Inorganic Bases
Treating CP2Et (2a , 2b ) with acetyl chloride and K₂CO₃ in ethyl acetate at room temperature retains the C4 R configuration, producing cis-(2R,4R)- and trans-(2S,4R)-AcCP2Et (4a , 4b ) without epimerization. The inorganic base minimizes intermediate formation that could lead to configurational inversion.
In contrast, using acetic anhydride at 100°C induces partial epimerization through a Schiff-base intermediate, underscoring the temperature sensitivity of C4 stereochemistry.
Analytical Validation and Stereoisomer Separation
Chiral HPLC Analysis
Chiral HPLC with a CHIRALPAK QN-AX column resolves the four stereoisomers of AcCP2Et (4a–d ). The mobile phase (MeOH–AcOH–AcONH₄, 98:2:0.5) elutes cis-(2R,4R)-4a at 3.62 min and trans-(2R,4S)-4d at 4.42 min, enabling precise quantification of diastereomeric ratios.
NMR and MS Characterization
¹H-NMR spectra of CP derivatives show distinct diastereomer signals, such as methyl singlets at δ 1.59 and 1.72 ppm for 2a and 2b . ESI-MS confirms molecular ions at m/z 190.0 (M−H⁻) for CP and m/z 220.0 (M+H⁺) for CP2Et.
Challenges and Mitigation Strategies
Epimerization During Hydrolysis
The propensity for C4 epimerization under basic conditions mandates:
Purification of Diastereomers
Crystallization from water or ethanol effectively isolates cis-isomers due to their lower solubility, achieving >95% diastereomeric excess for 3a .
Industrial and Pharmacological Relevance
The (4R) configuration is critical for bioactivity, as seen in analogues like (2RS,4R)-2-arylthiazolidine-4-carboxamides, which exhibit antiproliferative effects against melanoma. Scalable synthesis requires optimizing atom economy (e.g., 97% yield in the condensation step) and minimizing chiral resolution steps.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form, potentially altering its biological activity.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reaction conditions typically involve mild to moderate temperatures and controlled addition of the oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used, often in anhydrous solvents and under inert atmosphere to prevent unwanted side reactions.
Substitution: Reagents such as alcohols, amines, or acyl chlorides can be used in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate esterification or amidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidine derivatives. Substitution reactions can result in a variety of esters, amides, or other functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
(4R)-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid is a chiral thiazolidine derivative characterized by a thiazolidine ring containing two carboxylic acid groups. Its chemical formula is , and it exhibits significant potential for various chemical transformations due to the presence of functional groups that can participate in diverse reactions.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the context of neurodegenerative diseases. Research indicates that 2-MTDC and its derivatives may act as mucolytic agents and exhibit protective effects against neuronal cell death.
- Neuroprotective Effects : Studies have shown that derivatives of 2-MTDC can inhibit neurodegeneration pathways, making them candidates for treating conditions like Alzheimer's disease .
- Enzyme Inhibition : The thiazolidine structure allows for interactions with various enzymes, potentially acting as inhibitors in metabolic pathways.
Biochemical Studies
2-MTDC serves as a valuable tool in biochemical assays due to its ability to modulate enzyme activity.
- Enzyme Mechanisms : It has been utilized to study enzyme mechanisms by serving as a substrate or inhibitor, providing insights into catalytic processes.
- Ligand Development : The compound can be modified to create ligands for receptors involved in metabolic regulation, enhancing our understanding of receptor-ligand interactions.
Material Science
In addition to its biological applications, 2-MTDC has potential uses in material science.
- Synthesis of Specialty Chemicals : The compound acts as a building block for synthesizing more complex molecules used in various industrial applications.
- Polymer Chemistry : Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced properties such as biodegradability or improved mechanical strength.
Structure-Activity Relationships (SAR)
The biological activity of 2-MTDC is highly influenced by structural modifications. A study highlighted the following SAR findings:
| Compound | Modification | Biological Activity | IC50 Values |
|---|---|---|---|
| 1a | Octadecylamide | Antiproliferative | 0.12 μM (leukemia) |
| 1b | Hexadecylamide | Antiproliferative | 10.9 μM (colon cancer) |
| 2g | 2,4-dimethoxyphenyl | Tyrosinase inhibitor | IC50 = 16.5 μM |
These results demonstrate that specific substitutions on the thiazolidine ring significantly enhance the biological efficacy of the compounds.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound and its derivatives:
- Antiproliferative Activity : A series of thiazolidine derivatives were synthesized and tested against melanoma and prostate cancer cells. Certain modifications led to enhanced cytotoxicity compared to the parent compound.
- Tyrosinase Inhibition : A study aimed at developing novel tyrosinase inhibitors revealed that specific structural modifications could significantly enhance inhibitory activity. For instance, compound 2g demonstrated high binding affinity and effectively reduced melanin levels in treated cells.
- In Vitro Studies : Various thiazolidine derivatives were evaluated for their antioxidant properties alongside enzyme inhibition capabilities. These compounds exhibited varying degrees of activity against tyrosinase, with some showing competitive inhibition patterns.
Mechanism of Action
The mechanism of action of (4R)-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, blocking their activity and thereby modulating biochemical pathways. Its ability to chelate metal ions also plays a role in its biological activity, as it can influence metal-dependent processes in cells.
Comparison with Similar Compounds
Thiazolidine and Thiazane Derivatives
Key Observations :
- Ring Size : Thiazane (6-membered) derivatives exhibit distinct metabolic fates compared to thiazolidine (5-membered) analogs. For example, thiazane derivatives serve as precursors for homocysteine, while CP acts as a cysteine stabilizer .
- Substituents : Methyl groups at position 2 (as in CP) enhance steric stability, making it resistant to ring-opening in cell culture media .
Pyrrolidine and Azetidine Derivatives
Key Observations :
- Heteroatoms : Sulfur in CP vs. nitrogen/oxygen in pyrrolidine/azetidine derivatives alters electronic properties and target specificity. Pyrrolidine amides show potent enzyme inhibition, while CP modulates cellular processes .
- Ring Strain : Azetidine’s 4-membered ring introduces strain, reducing receptor binding affinity compared to CP’s thiazolidine .
Functional Analogs
Enzyme Inhibitors
- Pyridine-2,4-dicarboxylic acid : Inhibits LigI (amidohydrolase) with Ki = 75 μM, highlighting the role of aromatic dicarboxylic acids in enzyme binding .
- CP: Not a direct enzyme inhibitor but stabilizes radical intermediates in HydE, demonstrating divergent applications of dicarboxylic acid frameworks .
Receptor Modulators
- L-Trans-pyrrolidine-2,4-dicarboxylic acid : Blocks glutamate transporters, increasing extracellular glutamate and desensitizing mGluR1α receptors .
Biological Activity
(4R)-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by a thiazolidine ring structure with two carboxylic acid groups. Its stereochemistry is crucial for its biological activity. The compound can exist in various forms depending on the substituents on the thiazolidine ring, influencing its interactions with biological targets.
Antimicrobial Properties
Research has indicated that thiazolidine derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
Thiazolidine derivatives have been reported to demonstrate antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
Antihypertensive Effects
Recent studies have identified this compound as a potential angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are widely used in the treatment of hypertension and heart failure. The compound's ability to inhibit ACE suggests it could be developed into a therapeutic agent for managing blood pressure .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within the body:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes such as ACE, leading to inhibition of their activity. This interaction alters biochemical pathways related to blood pressure regulation .
- Radical Scavenging : The presence of functional groups in the thiazolidine structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound and its derivatives:
- Antimicrobial Study : A study evaluated various thiazolidine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds showed varying degrees of inhibition with some exhibiting IC50 values lower than standard antibiotics .
- Antioxidant Activity : In vitro assays demonstrated that thiazolidine derivatives could reduce oxidative stress markers in human fibroblast cells. The most potent derivatives showed a significant reduction in malondialdehyde levels compared to untreated controls .
- Hypertension Management : Research involving animal models indicated that administration of this compound led to a significant decrease in systolic blood pressure compared to baseline measurements. This effect was attributed to its ACE inhibitory action .
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4R)-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid, and how is stereochemical control achieved during synthesis?
- Methodological Answer : The compound is synthesized via condensation of glyoxylic acid with L-cysteine under acidic conditions, yielding a diastereoisomeric mixture. Stereochemical purity is achieved through successive crystallizations using H₂O/MeOH solvent systems, which exploit differential solubility of enantiomers. For example, diethyl thiazolidine-2,4-dicarboxylate intermediates are hydrolyzed and acidified to precipitate the desired diastereomer . Automated continuous-flow reactors may enhance scalability and consistency in industrial settings .
Q. Which analytical techniques are critical for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray crystallography resolves absolute configuration, as demonstrated in studies of its interaction with metalloenzymes .
- Infrared (IR) spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretches at ~1700 cm⁻¹) .
- Chiral HPLC or capillary electrophoresis separates enantiomers, while NMR (e.g., ¹H/¹³C) identifies proton environments and ring conformation .
Q. What are the key physical and chemical properties relevant to laboratory handling and storage?
- Answer : The compound is typically a white powder with a molecular weight of 177.17 g/mol (C₅H₇NO₄S). It is hygroscopic and should be stored under inert gas (e.g., N₂) at 2–8°C. Aqueous solubility is enhanced in acidic or basic conditions due to deprotonation of carboxylic acid groups. Safety protocols mandate PPE for handling, as it may irritate eyes and skin .
Advanced Research Questions
Q. How does this compound interact with radical SAM enzymes like HydE, and what mechanistic insights have emerged?
- Methodological Answer : The compound acts as a non-natural substrate for HydE, mimicking the structure of complex-B, a precursor in [2Fe] hydrogenase cofactor assembly. Cocrystallization studies reveal its binding to a distinct enzyme site favoring sulfur atoms. Upon SAM cleavage, the 5′-deoxyadenosyl radical attacks the thiazolidine sulfur, producing S-adenosyl-L-cysteine and pyruvate. Time-resolved X-ray crystallography and EPR spectroscopy track radical intermediates, revealing a two-step mechanism: (1) radical addition to sulfur and (2) C–S bond cleavage to form Fe–S clusters .
Q. What role does this compound play in studying ligand-enzyme interactions in amidohydrolases, and how are inhibition constants determined?
- Methodological Answer : In LigI amidohydrolase, the compound’s structural analogs (e.g., pyridine-2,4-dicarboxylic acid) inhibit substrate hydrolysis. Competitive inhibition assays measure apparent Kᵢ values (e.g., 75 ± 2 μM for pyridine-2,4-dicarboxylic acid) using progress curve analysis fitted to the Morrison equation. Structural requirements for inhibition include planar carboxylate groups and steric compatibility with the enzyme’s active site .
Q. How has this compound been utilized in metalloenzyme cofactor assembly studies, and what experimental approaches validate its mechanistic role?
- Methodological Answer : In Metal-Organic Framework (MOF) synthesis, the compound serves as a chiral ligand for Co(II) ions, forming porous structures with CO₂ uptake capabilities. Synchrotron-based XAS (X-ray Absorption Spectroscopy) and magnetic circular dichroism (MCD) confirm metal coordination geometry. Isotopic labeling (e.g., ¹³C/¹⁵N) traces its incorporation into Fe–S clusters during HydE-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
